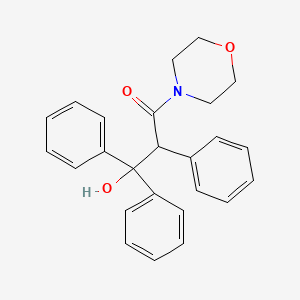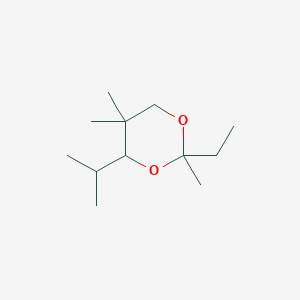
2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including multiple alkyl groups attached to the dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include diols and ketones or aldehydes. The reaction conditions often require a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: May serve as a model compound for studying dioxane derivatives.
Industry: Used in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various organic transformations. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with different substituents.
2,2-Dimethyl-1,3-dioxane: Another dioxane derivative with distinct structural features.
Uniqueness
2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is unique due to its specific alkyl substitutions, which may impart different chemical and physical properties compared to other dioxane derivatives
Properties
CAS No. |
6290-33-1 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-ethyl-2,5,5-trimethyl-4-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-7-12(6)13-8-11(4,5)10(14-12)9(2)3/h9-10H,7-8H2,1-6H3 |
InChI Key |
BSGGXOUKQJUEMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(C(O1)C(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


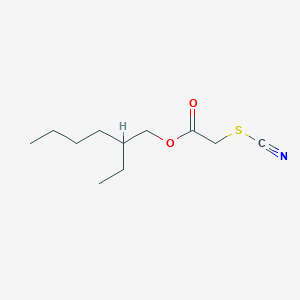
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
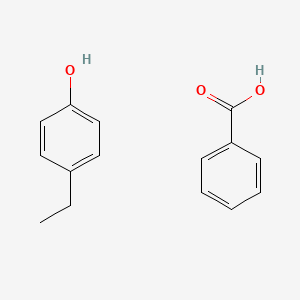
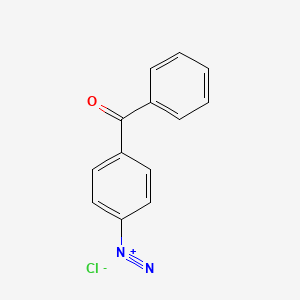
![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)
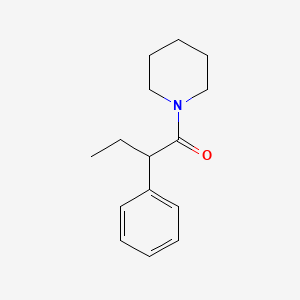
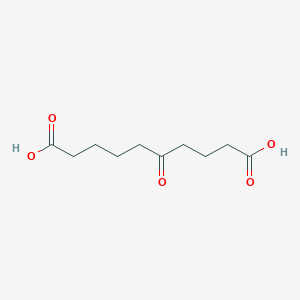
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)


